molecular formula C11H11BrFNO B2566013 2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide CAS No. 2326259-75-8

2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide

Cat. No. B2566013
CAS RN: 2326259-75-8
M. Wt: 272.117
InChI Key: VUWUEZWSWUSKFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of various spectroscopic techniques such as FT-IR, FT-Raman, 1H-NMR, 13C-NMR, and mass spectrometry to confirm the chemical structures of the synthesized molecules . Although the exact synthesis method for 2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide is not detailed, similar compounds are typically synthesized in a multi-step process that includes the formation of acetamide derivatives with substituted phenyl groups.

Molecular Structure Analysis

The molecular structure and vibrational assignments of a similar compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, have been investigated using density functional theory (DFT) with the B3LYP method and a 6-311G++(d,p) basis set . The optimized geometry indicates near-planarity between the phenyl and pyrimidine rings, which could suggest similar planarity in the compound of interest due to the presence of a phenyl ring. The substitution of electronegative atoms like fluorine is analyzed for its impact on molecular geometry.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are characterized by spectroscopic methods, and drug likeness is assessed based on Lipinski's rule of five . The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are calculated to predict the pharmacokinetic profile. For the compound of interest, similar analyses would be required to determine its physical and chemical properties, as well as its potential as a drug candidate.

Relevant Case Studies

The papers discuss the antiviral activity of a related compound against SARS-CoV-2 protein, with a binding energy of -8.7 kcal/mol, indicating a strong interaction with the viral protease . Another study investigates the antidepressant and anticonvulsant activities of phenylacetamide derivatives in mice, with some compounds showing significant reduction in immobility times and protection against pentylenetetrazole-induced seizures . These case studies highlight the potential therapeutic applications of compounds with similar structural features to this compound.

Scientific Research Applications

Enzyme Activity and Drug Metabolism

Research on related compounds, such as flutamide and its metabolites, reveals the importance of specific enzymes like human arylacetamide deacetylase (AADAC) in drug metabolism. AADAC is crucial for hydrolyzing drugs like flutamide, indicating the potential metabolic pathways and enzyme interactions of structurally related compounds, including 2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide. Understanding these interactions can inform the development of new therapeutic agents and predict potential hepatotoxicity risks (Watanabe et al., 2009).

Anticonvulsant and Antidepressant Properties

Compounds with bromo and fluoro substituents on phenyl rings have been investigated for their anticonvulsant and antidepressant activities. For instance, derivatives of 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide have shown promising results in reducing immobility times in mice, indicating their potential therapeutic benefits in treating depression and epilepsy. These findings suggest that similar compounds, including this compound, could have significant applications in developing new psychiatric and neurological treatments (Xie et al., 2013).

Halogen Substitution Effects

The effects of halogen substitution on drug metabolism and enzyme interaction have been extensively studied. For example, research on halogenated ketamine analogs demonstrates how halogen atoms influence metabolic rates and binding affinities to enzymes like CYP2B6. Such insights are critical for understanding the pharmacokinetics and pharmacodynamics of halogen-containing drugs, potentially guiding the optimization of this compound for medical applications (Wang et al., 2018).

Pharmaceutical Analysis and Drug Synthesis

Techniques for the fluorogenic labeling and detection of carboxylic acid salts in pharmaceuticals highlight the importance of advanced analytical methods in drug development and quality control. Such methodologies could be applicable to the study and development of compounds like this compound, aiding in their identification and quantification in complex matrices (Gatti et al., 1996).

properties

IUPAC Name

2-(2-bromo-4-fluorophenyl)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c1-2-5-14-11(15)6-8-3-4-9(13)7-10(8)12/h2-4,7H,1,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWUEZWSWUSKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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